Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a small molecule identified as a selective inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). [, , , ] It is a member of the indole class of compounds and has been primarily studied for its potential as an anti-cancer agent. [, ] Cysmethynil acts by disrupting the prenylation pathway, a crucial post-translational modification process for several proteins involved in cell growth and signaling, most notably the Ras family of GTPases. [, , ]
Cysmethynil was synthesized by the Duke Small Molecule Synthesis Facility as part of research aimed at developing inhibitors for isoprenylcysteine carboxyl methyltransferase (ICMT), which plays a significant role in the prenylation process of proteins such as Ras GTPases. The compound has been classified as a promising anticancer agent due to its ability to inhibit tumor cell growth through ICMT inhibition .
The synthesis of cysmethynil involves several key steps. Initially, the compound was identified from a library of 10,000 compounds through high-throughput screening. The synthesis process includes:
Cysmethynil possesses a complex molecular structure characterized by its indole framework. Key features include:
Cysmethynil primarily engages in reactions that inhibit ICMT activity. The key reactions include:
The mechanism by which cysmethynil exerts its effects involves several steps:
Cysmethynil exhibits several notable physical and chemical properties:
Cysmethynil has several potential applications in scientific research and medicine:
Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a selective small-molecule inhibitor of ICMT, an endoplasmic reticulum membrane enzyme that catalyzes the terminal step in the post-translational modification of CaaX proteins. ICMT mediates the carboxyl methylation of prenylated cysteine residues in proteins like Ras and Rho GTPases, a process critical for their membrane association and oncogenic signaling [1] [3]. Cysmethynil exhibits an IC₅₀ of 2.4 μM against recombinant ICMT in enzymatic assays, making it a key pharmacological tool for disrupting this pathway [2] [8].
The molecular architecture of cysmethynil enables high-affinity engagement with ICMT’s catalytic pocket. The compound features three essential domains:
QSAR analyses of 273 ICMT inhibitors revealed that descriptors like DCW (Descriptor Correlation Weight) and GATS6i (Geometric Average Topological Index) correlate with cysmethynil’s inhibitory potency. Modifications to the acetamide group significantly reduce activity, confirming its role in target engagement [5]. Recent analogs replace the 3-methylphenyl with aminopyrimidine, improving solubility while maintaining ICMT affinity (Table 1) [8].
Table 1: Structural Optimization of Cysmethynil Analogs
Compound | R5 Substituent | ICMT IC₅₀ (μM) | Log P | Solubility (μM) |
---|---|---|---|---|
Cysmethynil | 3-methylphenyl | 2.4 | 7.0 | 0.3 |
Indoleamine 2 | 3-methylphenyl | 2.5 | 6.4 | 87 |
Compound 15 | 5-aminopyrimidinyl | 1.9 | 4.8 | 220 |
Cysmethynil demonstrates non-competitive inhibition kinetics against ICMT, with a K_i of 1.8 μM. Pre-incubation of ICMT with cysmethynil enhances inhibition, suggesting slow-binding kinetics consistent with induced-fit binding [1]. Key kinetic parameters include:
Molecular dynamics simulations reveal that cysmethynil binding induces conformational changes in ICMT’s transmembrane helices 3–5, narrowing the substrate access tunnel and sterically hindering S-adenosylmethionine cofactor binding [5].
Cysmethynil blocks the carboxyl methylation of K-Ras and N-Ras, preventing their stable membrane anchorage. Unmethylated Ras accumulates in the cytosol and Golgi, disrupting signal transduction:
Table 2: Cysmethynil Effects on Ras Localization and Signaling
Cell Line | [Cysmethynil] (μM) | K-Ras PM Localization (% Reduction) | p-ERK Inhibition (%) | Proliferation IC₅₀ (μM) |
---|---|---|---|---|
PC-3 | 20 | 85% | 92% | 21.3 |
MDA-MB-231 | 30 | 78% | 88% | 22.1 |
HepG2 | 30 | 82% | 85% | 19.3 |
Beyond Ras, cysmethynil impairs the membrane tethering of Rho GTPases (RhoA, Rac1, Cdc42), which require ICMT-mediated methylation for association with lipid rafts:
Rho/Rac inactivation synergizes with Ras inhibition to block AP-1 transcriptional activity. In colitis models, cysmethynil-treated mice show 50% lower c-Fos/c-Jun nuclear translocation, reducing TNF-α and IL-6 expression [9].
Table 3: Cysmethynil-Induced Dysregulation of Rho/Rac Proteins
GTPase | Lipidation Type | Function | Cysmethynil Effect | Functional Consequence |
---|---|---|---|---|
RhoA | Geranylgeranylation | Stress fiber assembly | 75% loss from membrane | Cytoskeletal collapse |
Rac1 | Geranylgeranylation | NADPH oxidase activation | Cytosolic retention | 60% ROS reduction |
RhoB | Farnesylation + S-palmitoylation | Endosomal trafficking | Endosomal accumulation | Impaired VEGF secretion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: